molecular formula C10H16ClN B2893093 (R)-1-Phenylbutan-1-amine hydrochloride CAS No. 6150-01-2; 934268-52-7

(R)-1-Phenylbutan-1-amine hydrochloride

Cat. No.: B2893093
CAS No.: 6150-01-2; 934268-52-7
M. Wt: 185.7
InChI Key: SRLJBKBDJRRHGL-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Phenylbutylamine hydrochloride is an organic compound that belongs to the class of amines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylbutylamine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reductive amination of 1-phenylbutan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or an amine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-Phenylbutylamine hydrochloride may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of the precursor compound. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through crystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylbutylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in organic solvents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

®-1-Phenylbutylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-Phenylbutylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Phenylbutylamine hydrochloride: The enantiomer of ®-1-Phenylbutylamine hydrochloride, with similar chemical properties but different biological activities due to its chiral nature.

    1-Phenylethylamine: A structurally similar compound with a shorter carbon chain.

    2-Phenylbutylamine: A positional isomer with the amine group located at a different position on the carbon chain.

Uniqueness

®-1-Phenylbutylamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring chiral specificity, such as asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(1R)-1-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLJBKBDJRRHGL-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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